Cas no 1501370-55-3 (3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid)
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
- AKOS018388668
- EN300-1860737
- 1501370-55-3
-
- Inchi: 1S/C14H16N2O2/c1-14(2,8-13(17)18)11-9-15-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,17,18)
- InChI Key: MWCQSXJNUJUQJJ-UHFFFAOYSA-N
- SMILES: OC(CC(C)(C)C1C=NN(C2C=CC=CC=2)C=1)=O
Computed Properties
- Exact Mass: 244.121177757g/mol
- Monoisotopic Mass: 244.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.1Ų
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860737-0.05g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-0.1g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-0.25g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-0.5g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-1.0g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1860737-2.5g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-5.0g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1860737-10.0g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1860737-1g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1860737-5g |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid |
1501370-55-3 | 5g |
$1821.0 | 2023-09-18 |
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
3-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic Acid: A Comprehensive Overview
3-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid, also known by its CAS number 1501370-55-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a butanoic acid moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. The presence of the phenyl group further enhances the compound's potential for various applications.
The synthesis of 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, contributing to the compound's accessibility in research settings. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, further underscoring the compound's relevance in modern organic chemistry.
In terms of biological activity, 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, the compound has exhibited moderate antioxidant properties, making it a candidate for applications in oxidative stress-related diseases. Recent research has also delved into its potential as a modulator of cellular signaling pathways, particularly those involving protein kinases.
The structural versatility of 3-methyl-3-(1-phenyl-1H-pyrazol-4-y)butanoic acid allows for extensive modification to enhance its pharmacokinetic properties. For instance, researchers have explored the addition of various substituents to improve bioavailability and reduce toxicity. These modifications have been guided by computational modeling techniques, such as molecular docking and pharmacophore modeling, which provide insights into the compound's interactions with biological targets.
In conclusion, 3-methyl
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